molecular formula C13H15NO3 B2652841 methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate CAS No. 1420476-05-6

methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate

Cat. No.: B2652841
CAS No.: 1420476-05-6
M. Wt: 233.267
InChI Key: BEQLFOHZMPODQQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate, with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol, is a high-purity indole derivative offered for chemical and pharmaceutical research . The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds and therapeutic agents . Indole derivatives have demonstrated a broad spectrum of biological activities in scientific research, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties . This makes them a versatile and valuable scaffold for investigating new therapeutic possibilities and developing novel active compounds . The specific molecular architecture of this compound, featuring both the indole ring and a hydroxymethyl substituent, provides a functional handle for further chemical modification. This allows researchers to synthesize diverse libraries of derivatives or create more complex molecules for structure-activity relationship (SAR) studies. As such, this compound serves as a key synthetic intermediate and building block in organic synthesis and drug discovery campaigns. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 3-[2-(hydroxymethyl)indol-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)6-7-14-11(9-15)8-10-4-2-3-5-12(10)14/h2-5,8,15H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQLFOHZMPODQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C2=CC=CC=C2C=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Substitution with Hydroxymethyl Group: The indole ring is then functionalized with a hydroxymethyl group using reagents like formaldehyde in the presence of a base.

    Esterification: The final step involves the esterification of the hydroxymethyl-substituted indole with methyl propanoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products

    Oxidation: Formation of 3-(2-(carboxymethyl)-1H-indol-1-yl)propanoate.

    Reduction: Formation of 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of indole compounds, including methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate, exhibit significant antimicrobial properties. A study highlighted the synthesis of indole derivatives and their evaluation against various bacterial strains, revealing that certain modifications enhance their antibacterial efficacy. However, specific activity against strains like Escherichia coli and Staphylococcus aureus was noted to be weak, suggesting that further optimization may be necessary for clinical applications .

Anticancer Potential

Indole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, indole-based compounds have been reported to inhibit key signaling pathways involved in cancer progression, making them potential candidates for drug development .

Anxiolytic and Antidepressant Effects

Recent studies have explored the neuropharmacological effects of indole derivatives, including this compound. In preclinical models, these compounds have demonstrated significant anxiolytic and antidepressant activities. For instance, behavioral assays such as the elevated plus maze and forced swim test indicated that certain derivatives could reduce anxiety-like behaviors and depressive symptoms in animal models . This suggests a potential for developing therapeutic agents targeting mood disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Studies employing computational modeling techniques such as molecular docking have been utilized to predict the binding affinity of this compound to various biological targets. This approach aids in identifying modifications to enhance efficacy and reduce toxicity .

Case Studies

StudyFocusFindings
Study 1Antimicrobial EvaluationWeak activity against E. coli and Bacillus subtilis; further modifications needed for enhanced efficacy .
Study 2Anticancer ActivityInduced apoptosis in cancer cell lines; inhibition of proliferation observed .
Study 3Neuropharmacological EffectsSignificant anxiolytic effects observed in animal models; potential for mood disorder treatment .

Mechanism of Action

The mechanism of action of methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the indole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 1420476-05-6 C₁₃H₁₅NO₃ 233.27 2-(hydroxymethyl), 1-propanoate ester Enhanced hydrophilicity
Methyl 3-(1H-indol-3-yl)propanoate 5548-09-4 C₁₂H₁₃NO₂ 203.24 3-indolyl, 1-propanoate ester Forms N–H⋯O hydrogen bonds
Methyl 2-(1-methyl-1H-indol-3-yl)acetate 58665-00-2 C₁₂H₁₃NO₂ 203.24 3-indolyl, methyl acetate Higher lipophilicity
Ethyl 3-(5-chloro-2-(hydroxymethyl)-1H-indol-1-yl)propanoate 1637751-71-3 C₁₄H₁₆ClNO₃ 281.74 5-chloro, 2-(hydroxymethyl) Increased steric bulk
Methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate 1306738-64-6 C₁₅H₁₇NO₃ 259.30 3-oxo, 1-ethyl Ketone group enhances reactivity

Key Observations :

  • Hydrophilicity: The hydroxymethyl group in the target compound improves water solubility compared to analogs with non-polar substituents (e.g., methyl or ethyl groups) .
  • Hydrogen Bonding: Methyl 3-(1H-indol-3-yl)propanoate forms intermolecular N–H⋯O bonds, which stabilize its crystal structure . The absence of a 3-indolyl group in the target compound may alter its solid-state packing.

ADMET Considerations

  • Absorption : The hydroxymethyl group in the target compound may improve intestinal absorption compared to more lipophilic analogs like methyl 2-(1-methyl-1H-indol-3-yl)acetate .
  • Metabolism : Esters are prone to hydrolysis by carboxylesterases, but the hydroxymethyl group could slow this process, extending half-life .

Biological Activity

Methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate, with the molecular formula C13H15NO3 and CAS number 1420476-05-6, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings regarding this compound.

  • Molecular Weight : 233.26 g/mol
  • Molecular Structure : The compound features an indole ring system with a hydroxymethyl substituent and a propanoate moiety, which may influence its biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Studies have shown that compounds with indole structures often exhibit antimicrobial properties. This compound is no exception, demonstrating effectiveness against various bacterial strains.

2. Anticancer Properties

Indole derivatives are frequently investigated for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

3. Anti-inflammatory Effects

The compound has been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Interaction : Potential interaction with neurotransmitter receptors could explain some of its neuroprotective effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryReduces cytokine levels in vitro

Case Study: Anticancer Activity

In a study published in MDPI, this compound was tested on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent in cancer treatment. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound's lipophilicity suggests good absorption characteristics.
  • Distribution : It is likely to distribute widely due to its ability to cross cell membranes.
  • Metabolism : Further studies are needed to elucidate the metabolic pathways involved.

Q & A

Q. Methodological Answer :

  • SCXRD : Resolves bond lengths and angles (e.g., C-O ester bond ≈1.34 Å) and confirms regiochemistry .
  • 2D NMR : ROESY correlations can distinguish between N1- and C3-substituted indole isomers .
  • High-Resolution MS : Use ESI+ mode to detect the molecular ion ([M+H]+^+) with <2 ppm mass error.

Advanced: What computational tools can predict the compound’s pharmacokinetic properties?

Methodological Answer :
Use QSAR models (e.g., SwissADME) to estimate logP (~2.1) and aqueous solubility. Molecular docking (AutoDock Vina) can screen for indole-based interactions with targets like tryptophan hydroxylase. For metabolic stability, simulate cytochrome P450 metabolism with StarDrop’s WhichP450 module, focusing on ester hydrolysis and hydroxymethyl oxidation pathways .

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